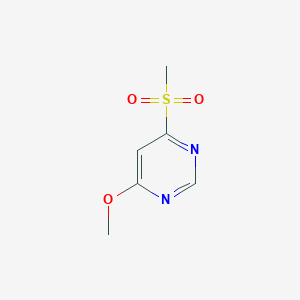![molecular formula C8H15N B6247085 rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis CAS No. 10268-02-7](/img/new.no-structure.jpg)
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis: is a chiral compound belonging to the class of cyclopenta[c]pyridines. This compound is characterized by its unique bicyclic structure, which includes a cyclopentane ring fused to a pyridine ring. The “rac-” prefix indicates that the compound is a racemic mixture, containing equal amounts of both enantiomers. The specific stereochemistry is denoted by the (4aR,7aR) configuration, indicating the spatial arrangement of atoms around the chiral centers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a substituted cyclopentanone, with an amine. This reaction can be catalyzed by acids or bases, depending on the specific conditions required.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and achieve the fully saturated octahydro structure. This step usually requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas.
Resolution of Racemic Mixture: Since the compound is racemic, it may be necessary to resolve the enantiomers using chiral chromatography or other resolution techniques to obtain the desired stereoisomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems for chiral resolution can also enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to convert ketones or aldehydes back to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or at activated positions on the cyclopentane ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its chiral nature. It serves as a model compound for understanding stereochemistry in biological systems.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. These derivatives may exhibit properties such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, influencing biochemical pathways and cellular processes. The exact pathways and targets depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
- rac-(4aR,7aS)-octahydro-1H-cyclopenta[c]pyridine, trans
- (4aS,7aS)-octahydro-1H-cyclopenta[c]pyridine, cis
- (4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, trans
Uniqueness
rac-(4aR,7aR)-octahydro-1H-cyclopenta[c]pyridine, cis is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. Compared to its trans isomers, the cis configuration may exhibit different binding affinities and selectivities in biological systems, making it a distinct and valuable compound for research and industrial applications.
Properties
CAS No. |
10268-02-7 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine |
InChI |
InChI=1S/C8H15N/c1-2-7-4-5-9-6-8(7)3-1/h7-9H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
KPXSPHQLZBMRLW-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@H]2CCNC[C@@H]2C1 |
Canonical SMILES |
C1CC2CCNCC2C1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



